molecular formula C16H13NS2 B12549279 8-(Methylsulfanyl)-7-(phenylsulfanyl)quinoline CAS No. 143208-90-6

8-(Methylsulfanyl)-7-(phenylsulfanyl)quinoline

Cat. No.: B12549279
CAS No.: 143208-90-6
M. Wt: 283.4 g/mol
InChI Key: HSTOMEHSRJFJEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Methylsulfanyl)-7-(phenylsulfanyl)quinoline is a synthetic, multi-functionalized quinoline derivative designed for advanced chemical and pharmacological research. This compound features a unique disubstitution pattern at the 7- and 8-positions of the quinoline nucleus, incorporating both methylsulfanyl and phenylsulfanyl groups. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities and its role as a key building block in the development of therapeutic agents . The specific sulfanyl substitutions on this quinoline core make it a valuable intermediate for further synthetic exploration. These functional groups are potential sites for metal chelation or can be further modified via oxidation or alkylation to create diverse chemical libraries . Researchers can utilize this compound as a precursor in the development of novel molecules targeting various diseases. Its structure aligns with modern strategies in drug discovery that focus on molecular hybridization , where two or more pharmacophores are combined to create new chemical entities with enhanced efficacy or the ability to overcome drug resistance . Potential research applications include serving as a synthetic intermediate for antimalarial, anticancer, or antimicrobial agents, given the established role of quinoline derivatives in these fields . Furthermore, the presence of sulfur atoms and the aromatic system suggests potential utility in material science, such as in the development of ligands for catalytic systems or organic electronic materials. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143208-90-6

Molecular Formula

C16H13NS2

Molecular Weight

283.4 g/mol

IUPAC Name

8-methylsulfanyl-7-phenylsulfanylquinoline

InChI

InChI=1S/C16H13NS2/c1-18-16-14(19-13-7-3-2-4-8-13)10-9-12-6-5-11-17-15(12)16/h2-11H,1H3

InChI Key

HSTOMEHSRJFJEM-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC2=C1N=CC=C2)SC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Methylsulfanyl Group Installation

Methylthiolation can be achieved using methyl iodide or dimethyl sulfate in the presence of a base. For example, quinoline derivatives undergo alkylation at electron-deficient positions (e.g., C7) with methylthiolating agents.

Phenylsulfanyl Group Installation

Thiophenol derivatives (e.g., C6H5SH) react under acidic or catalytic conditions. A one-pot method using Fe/AcOH facilitates thiomethylation at C3 of quinolines, as demonstrated for 2-methyl-3-(phenylthiomethyl)quinolines.

Table 2: Sulfanyl Group Introduction Methods

Position Reagent Catalyst Conditions Yield Reference
C8 CH3SH Base Room temperature ~60%
C7 C6H5SH Fe/AcOH 110°C, 2 hr 64–75%

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactivity at C7 and C8 positions requires directing groups (e.g., electron-withdrawing substituents).
  • Catalyst Recovery : Magnetic nanoparticles (e.g., Fe3O4) enable catalyst reuse, reducing costs.
  • Purification : Column chromatography or crystallization is often necessary to isolate pure products.

Summary of Key Findings

Method Advantages Limitations
Friedländer Synthesis High yield, solvent-free Limited to C2-substituted quinolines
Fe/AcOH-Catalyzed Thiomethylation One-pot, high regioselectivity Requires acidic conditions
Newman–Kwart Rearrangement Direct sulfur introduction Requires specific thiocarbamates

Chemical Reactions Analysis

Types of Reactions: 8-(Methylsulfanyl)-7-(phenylsulfanyl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, tetrahydroquinoline derivatives, and various substituted quinoline derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Quinoline derivatives, including 8-(Methylsulfanyl)-7-(phenylsulfanyl)quinoline, have been extensively studied for their potential therapeutic effects against various diseases. Notably, they exhibit significant anticancer properties.

Anticancer Activity

Research indicates that quinoline derivatives can inhibit the proliferation of cancer cells. For instance, studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines such as K562 (chronic myelogenous leukemia) and MDA-MB-231 (triple-negative breast cancer) at low concentrations . The mechanism of action often involves the modulation of key cellular pathways, including those related to pyruvate kinase M2 (PKM2), which plays a crucial role in cancer metabolism .

Table 1: Summary of Anticancer Activities

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
This compoundK56230-100Apoptosis induction
This compoundMDA-MB-231<50PKM2 modulation

Pharmacological Properties

The pharmacological properties of quinoline derivatives are broad due to their ability to interact with various biological targets.

Antimicrobial Activity

Some studies have highlighted the antibacterial and antifungal properties of quinoline derivatives. The presence of functional groups such as methylthio and phenylthio enhances their activity against specific pathogens, making them candidates for further development as antimicrobial agents .

Neuroprotective Effects

Research has also explored the neuroprotective effects of quinoline derivatives. Compounds similar to this compound have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease. These compounds may act by modulating oxidative stress and inflammation pathways .

Case Studies

Several case studies illustrate the potential applications of this compound:

  • Breast Cancer Treatment : A study involving human breast carcinoma cell lines demonstrated that this compound could significantly reduce cell viability through apoptosis, suggesting its potential as a therapeutic agent in breast cancer treatment .
  • Chronic Myelogenous Leukemia : In vitro tests showed that this compound effectively inhibited the growth of K562 cells, indicating its possible use in targeted therapies for chronic myelogenous leukemia .
  • Neurodegenerative Disease Research : Investigations into the neuroprotective effects revealed that certain quinoline derivatives could protect neuronal cells from oxidative damage, supporting their development for treating neurodegenerative diseases .

Mechanism of Action

The mechanism by which 8-(Methylsulfanyl)-7-(phenylsulfanyl)quinoline exerts its effects involves interactions with various molecular targets and pathways. The compound can bind to DNA, enzymes, and receptors, leading to alterations in cellular processes. For example, its antimicrobial activity may result from the inhibition of bacterial DNA gyrase, while its anticancer effects could involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Structural Features:

  • 8-(Methylsulfanyl)-7-(phenylsulfanyl)quinoline: Positions 7 and 8 substituted with sulfanyl groups (S–CH₃ and S–Ph). No additional electron-withdrawing groups (e.g., fluoro, trifluoromethyl).
  • Analog 1: 5-(p-Tolylsulfanyl)-7-(trifluoromethyl)-8-[(4-methoxyphenyl)methoxy]quinoline () Sulfanyl group at position 5, trifluoromethyl at position 7, and a methoxybenzyloxy group at position 8. Synthesis: Prepared via palladium-catalyzed coupling (81% yield), followed by oxidation to a sulfonyl derivative (85% yield) . Key Data: Higher molecular weight (478.0 [M+Na]⁺) due to trifluoromethyl and methoxybenzyloxy groups.
  • Analog 2: 7-Fluoro-5-((4-fluorophenyl)sulfonyl)quinolin-8-ol () Sulfonyl group at position 5, fluoro at position 7, and hydroxyl at position 8. Synthesis: Oxidized from a sulfanyl precursor using 3-chlorobenzenecarboperoxoic acid (77% yield) . Key Data: Enhanced polarity due to sulfonyl and hydroxyl groups (MS: 412.0 [M+H]⁺).
  • Analog 3: 4-Propargylthio-7-sulfamoylquinoline (5e) () Propargylthio at position 4 and sulfamoyl at position 7. Activity: Highest antiproliferative activity (IC₅₀ = 0.27 µM) against MCF-7 breast cancer cells, surpassing cisplatin .

Table 1: Structural and Pharmacological Comparison

Compound Substituents (Positions) Key Features Biological Activity/Application Reference
This compound SMe (8), SPh (7) Dual sulfanyl groups Potential COMT inhibition (theoretical) N/A
5-(p-Tolylsulfonyl)-7-(trifluoromethyl)quinolin-8-ol SO₂Tol (5), CF₃ (7), OH (8) Electron-withdrawing groups COMT inhibitor candidate
7-Fluoro-5-((4-fluorophenyl)sulfonyl)quinolin-8-ol SO₂(4-FPh) (5), F (7), OH (8) Fluorinated sulfonyl, hydroxyl Optimized enzyme inhibition
4-Propargylthio-7-sulfamoylquinoline (5e) S–C≡CH (4), SO₂NH₂ (7) Propargylthio, sulfamoyl Anticancer (MCF-7: IC₅₀ = 0.27 µM)

Pharmacological and Physicochemical Properties

  • Electron-Withdrawing Effects : Compounds with trifluoromethyl (CF₃) or sulfonyl (SO₂) groups (e.g., Analog 1 and 2) exhibit enhanced metabolic stability and enzyme-binding affinity due to electron-withdrawing effects .
  • Sulfanyl vs. Sulfonyl : Sulfanyl groups (S–R) are typically precursors to sulfonyl derivatives (SO₂–R) via oxidation. Sulfonyl groups increase polarity and hydrogen-bonding capacity, critical for target engagement in COMT inhibition .
  • Positional Effects :
    • Position 7 : Fluorine or sulfamoyl groups at this position correlate with high anticancer activity (e.g., 5e) .
    • Position 8 : Hydroxyl or methoxy groups are common in COMT inhibitors, suggesting the target compound’s 8-methylsulfanyl group may offer a synthetic handle for further modification .

Biological Activity

8-(Methylsulfanyl)-7-(phenylsulfanyl)quinoline is a derivative of quinoline, a compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer and antimicrobial properties, as well as its potential mechanisms of action.

Chemical Structure and Synthesis

The compound this compound features a quinoline ring substituted with methylthio and phenylthio groups. This structural configuration is believed to enhance the biological activity compared to unsubstituted quinolines.

Anticancer Activity

Recent studies have shown that derivatives of quinoline exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines, including:

  • Human amelanotic melanoma (C-32)
  • Breast adenocarcinoma (MDA-MB-231)
  • Lung adenocarcinoma (A549)

Key Findings

  • Cell Viability : The compound demonstrated an IC50 value comparable to established chemotherapeutics such as cisplatin and doxorubicin, indicating potent anticancer effects without significant toxicity to normal cells (HFF-1) up to concentrations of 100 µM .
  • Mechanism of Action :
    • The compound was found to alter the expression of key regulatory proteins involved in apoptosis, including BCL-2 and BAX, suggesting a mechanism that promotes cancer cell death through apoptosis .
    • It also influenced the transcriptional activity of cell cycle regulators like P53 and P21, further supporting its role in inhibiting cancer cell proliferation .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Its activity against various bacterial strains was evaluated, particularly focusing on multidrug-resistant strains.

Results Overview

  • Tested Strains : The compound was assessed against Staphylococcus aureus and Enterococcus faecalis.
  • Minimum Inhibitory Concentration (MIC) : The MIC values indicated moderate antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .

Comparative Analysis of Biological Activity

Activity Type Cell Line/Strain IC50/MIC Values Remarks
AnticancerC-32 (Melanoma)Comparable to cisplatinSignificant apoptosis induction
MDA-MB-231 (Breast Cancer)Comparable to doxorubicinEffective without toxicity in normal cells
A549 (Lung Cancer)Comparable efficacyAlters expression of apoptosis-related genes
AntimicrobialStaphylococcus aureusModerate activityEffective against MRSA
Enterococcus faecalisModerate activityLimited effectiveness on resistant strains

Case Studies and Research Findings

Several studies highlight the importance of the chemical modifications in enhancing the biological activities of quinoline derivatives:

  • A study demonstrated that specific substitutions at the 8-position significantly impacted both anticancer and antibacterial activities, with methylation leading to a loss in efficacy .
  • Structure-activity relationship (SAR) analyses indicated that maintaining a free phenolic group at position 8 is crucial for preserving biological activity .

Q & A

Q. What are the recommended synthetic routes for preparing 8-(Methylsulfanyl)-7-(phenylsulfanyl)quinoline?

The compound can be synthesized via sulfenylation reactions using disulfide precursors. For example, electrochemical generation of sulfenyl cations (e.g., phenylsulfenyl) followed by nucleophilic attack on quinoline derivatives is a validated approach. A two-step reaction sequence involving chlorosulfonation and amination of hydroxyquinoline precursors has also been reported for analogous compounds . Key intermediates like 5,7-dichloro-8-hydroxyquinaldine can be functionalized with methyl and phenyl thiol groups under controlled conditions (e.g., acetic anhydride/pyridine) .

Q. How can solubility challenges be addressed during experimental design with this compound?

Solubility in polar solvents (e.g., DMSO, ethanol) is typically limited due to the hydrophobic phenylsulfanyl group. Pre-solubilization in DMSO (10–20 mM stock solutions) followed by dilution in aqueous buffers is recommended for in vitro assays. For in vivo studies, emulsions or cyclodextrin-based formulations may enhance bioavailability . A solubility table for structurally related quinoline derivatives is provided below:

SolventSolubility (mg/mL)Notes
DMSO~15–20Preferred for stock solutions
Ethanol~5–10Limited solubility
Water<1Requires surfactants

Data adapted from experimental protocols for analogous thioether-quinoline compounds .

Q. What spectroscopic methods are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR are essential for confirming substitution patterns at C7 and C7. The methylsulfanyl group typically appears as a singlet (~δ 2.5 ppm), while phenylsulfanyl protons resonate in the aromatic region (δ 7.2–7.8 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can validate molecular weight and purity (>98% by HPLC).
  • FTIR : Sulfur-related stretches (C–S at ~600–700 cm⁻¹) and quinoline ring vibrations (~1600 cm⁻¹) should be prominent .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

SAR studies require modular synthesis of derivatives with variations in:

  • Thioether substituents : Compare methylsulfanyl vs. bulkier alkyl/aryl groups (e.g., ethyl, benzyl).
  • Quinoline core modifications : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at C5 or C6 to assess electronic effects on reactivity. A recent QSAR study on 5,8-quinolinequinone derivatives demonstrated that sulfinyl/sulfonyl groups enhance redox activity, while methylthio groups improve lipophilicity (logP ~2.5–3.0) . Computational modeling (e.g., DFT for HOMO-LUMO gaps) can further predict electronic properties .

Q. How should contradictory data in biological assays be resolved?

Contradictions often arise from assay-specific conditions (e.g., pH, redox environment). For example:

  • Antimicrobial activity : Discrepancies in MIC values may stem from variations in bacterial strain permeability or thiol-rich media interfering with sulfur-based compounds.
  • Cytotoxicity : Conflicting IC₅₀ data in cancer cell lines could reflect differences in cellular glutathione levels, which scavenge reactive sulfur species. Mitigation strategies include standardizing assay conditions (e.g., RPMI-1640 media with 10% FBS) and using orthogonal assays (e.g., ROS detection via DCFH-DA) to validate mechanisms .

Q. What methodologies are recommended for stability studies under physiological conditions?

  • Hydrolytic Stability : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC. Thioether bonds are generally stable, but oxidation to sulfoxides/sulfones may occur in ROS-rich environments .
  • Photostability : Expose to UV-Vis light (300–800 nm) and analyze photodegradation products using LC-MS. Quinoline derivatives are prone to photooxidation, necessitating light-protected storage .

Methodological Guidelines

  • Data Reporting : Include raw spectral data (NMR, MS), purity metrics, and solvent-specific solubility values in publications. Avoid redundancy between tables and text .
  • Contradiction Analysis : Use funnel plots or Bland-Altman analysis to assess inter-assay variability .
  • Ethical Compliance : Disclose all synthetic byproducts and purification steps to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.